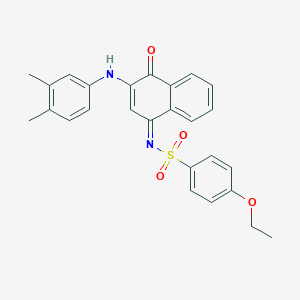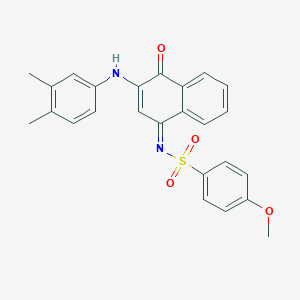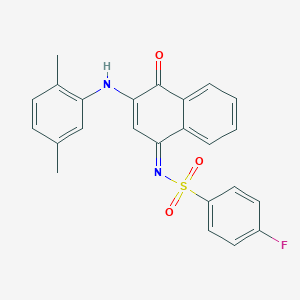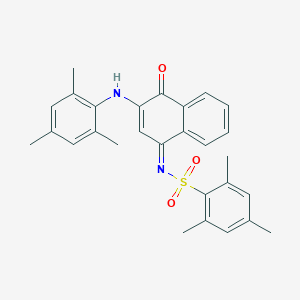![molecular formula C18H19NO6S B281396 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B281396.png)
4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate, also known as E-64d, is a potent inhibitor of cysteine proteases. It is widely used in scientific research to study the role of cysteine proteases in various biological processes.
Mecanismo De Acción
4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate inhibits cysteine proteases by irreversibly binding to the active site of the enzyme. It forms a covalent bond with the cysteine residue in the active site, thereby blocking the enzyme's activity. 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate is a broad-spectrum inhibitor of cysteine proteases, including cathepsin B, H, L, and S.
Biochemical and Physiological Effects:
4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate has been shown to induce apoptosis in various cancer cell lines by inhibiting the activity of cathepsin B. It has also been shown to inhibit autophagy by blocking the activity of cathepsin L. 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate has been shown to reduce inflammation in various animal models by inhibiting the activity of cathepsin S. In addition, 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate has been shown to have antiviral activity by inhibiting the activity of cathepsin L, which is required for viral entry into host cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate is a potent and specific inhibitor of cysteine proteases, making it an ideal tool for studying the role of these enzymes in various biological processes. However, 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate is not cell-permeable, which limits its use in cell-based assays. In addition, 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate is irreversibly bound to the active site of the enzyme, which makes it difficult to study the kinetics of enzyme inhibition.
Direcciones Futuras
There are several future directions for research on 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate. One area of research is the development of cell-permeable analogs of 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate, which would allow for its use in cell-based assays. Another area of research is the development of more specific inhibitors of individual cysteine proteases, which would allow for a more precise study of their roles in biological processes. Finally, 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate could be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy in treating cancer and other diseases.
Métodos De Síntesis
4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate can be synthesized by reacting 4-nitrophenyl acetate with 4-ethoxyaniline in the presence of sodium ethoxide. The resulting compound is then reacted with p-toluenesulfonyl chloride to form 4-{[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate. Finally, acetylation of the amino group with acetic anhydride yields 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate.
Aplicaciones Científicas De Investigación
4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate is widely used in scientific research to study the role of cysteine proteases in various biological processes. It has been used to study the role of cysteine proteases in apoptosis, autophagy, inflammation, and cancer. 4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate has also been used to study the role of cysteine proteases in various diseases such as Alzheimer's disease, Parkinson's disease, and viral infections.
Propiedades
Fórmula molecular |
C18H19NO6S |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
[4-[acetyl-(4-ethoxyphenyl)sulfonylamino]phenyl] acetate |
InChI |
InChI=1S/C18H19NO6S/c1-4-24-16-9-11-18(12-10-16)26(22,23)19(13(2)20)15-5-7-17(8-6-15)25-14(3)21/h5-12H,4H2,1-3H3 |
Clave InChI |
AUPQFJWSHBNRHU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C)C(=O)C |
SMILES canónico |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 4-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281324.png)
![Methyl 4-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281325.png)

![3-{[(4Z)-4-{[(4-chlorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B281329.png)
![4-({4-[(2-Naphthylsulfonyl)imino]-1-oxo-1,4-dihydro-2-naphthalenyl}amino)benzoic acid](/img/structure/B281330.png)
![4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid](/img/structure/B281331.png)

![4-ethyl-N-[(1Z)-3-[(4-hydroxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281333.png)
![Ethyl 4-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281337.png)